molecular formula C9H16O3 B14746290 3-Ethoxypropyl 2-methylprop-2-enoate CAS No. 109-14-8

3-Ethoxypropyl 2-methylprop-2-enoate

Cat. No.: B14746290
CAS No.: 109-14-8
M. Wt: 172.22 g/mol
InChI Key: QKOGQKOMPJPHIZ-UHFFFAOYSA-N
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Description

3-Ethoxypropyl 2-methylprop-2-enoate is a methacrylate ester with the molecular formula C₉H₁₆O₃. It is structurally characterized by a methacrylic acid (2-methylprop-2-enoic acid) backbone esterified with 3-ethoxypropanol. The ethoxypropyl substituent introduces both ether and alkyl functionalities, which influence its physicochemical properties, such as solubility, volatility, and polymerization reactivity.

Properties

CAS No.

109-14-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-ethoxypropyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H16O3/c1-4-11-6-5-7-12-9(10)8(2)3/h2,4-7H2,1,3H3

InChI Key

QKOGQKOMPJPHIZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 3-ethoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yields and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypropyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Benzoyl peroxide, AIBN, heat, or UV light.

    Hydrolysis: Water, sulfuric acid, sodium hydroxide.

    Addition Reactions: Various nucleophiles and dienes.

Major Products Formed

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Hydrolysis: 2-Methylprop-2-enoic acid and 3-ethoxypropanol.

    Addition Reactions: Various addition products depending on the reactants used.

Mechanism of Action

The mechanism of action of 3-Ethoxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with varying degrees of cross-linking. These polymers can exhibit unique mechanical and chemical properties, making them suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethoxypropyl 2-methylprop-2-enoate with four structurally related methacrylate esters:

Compound Name Substituent Molecular Formula Key Functional Groups Applications/Properties
This compound 3-ethoxypropyl C₉H₁₆O₃ Methacrylate, ether, alkyl chain Likely intermediate in polymer synthesis (inferred)
Methyl 2-methylprop-2-enoate (MMA) Methyl C₅H₈O₂ Methacrylate, short-chain alkyl Adhesives, dental resins, OELs: TWA 50 ppm
Isobutyl 3-phenylprop-2-enoate Isobutyl, phenyl C₁₃H₁₆O₂ Cinnamate, branched alkyl Fragrance/polymer additives
Siloxane-functionalized methacrylate* Siloxane-propyl Complex Methacrylate, siloxane Hydrophobic lenses, high oxygen permeability
Perfluorinated methacrylate** Perfluoroalkylsulfonamide-butyl C₁₅H₁₀F₁₇NO₅S Methacrylate, fluorinated chain Chemical resistance, niche industrial uses

Example: 3-(23-butyltetracosamethyldodecasiloxane)propyl 2-methylprop-2-enoate . *Example: 4-[Methyl(undecafluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate .

Key Differences in Properties and Reactivity

Volatility and Occupational Exposure Limits (OELs): Methyl 2-methylprop-2-enoate (MMA) has high volatility, reflected in strict OELs (TWA 50 ppm, STEL 100 ppm in Slovakia ).

Polymerization Behavior: MMA polymerizes rapidly under UV or thermal initiation, forming PMMA (polymethyl methacrylate), a key component in adhesives . The ethoxypropyl group in this compound may slow polymerization kinetics due to steric hindrance, favoring controlled polymerization processes.

Biocompatibility and Toxicity:

  • Siloxane-functionalized methacrylates exhibit low cytotoxicity and high oxygen permeability, making them suitable for biomedical devices like contact lenses .
  • Perfluorinated methacrylates are chemically inert but pose environmental concerns due to persistent fluorinated chains .

Solubility and Hydrophobicity:

  • The ethoxypropyl group enhances solubility in polar solvents compared to purely alkyl-substituted methacrylates (e.g., isobutyl derivatives ).
  • Siloxane- and fluorinated derivatives show extreme hydrophobicity, limiting their use in aqueous systems .

Research Findings and Limitations

  • Toxicological Data: Methyl methacrylate’s hazards (skin irritation, respiratory sensitization ) suggest that this compound may require similar safety protocols, though its reduced volatility could mitigate exposure risks.

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